

# Dermal Absorption of PEG-25 PABA: A Technical Guide for Researchers

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An in-depth examination of the percutaneous penetration and bioavailability of the ultraviolet filter, **PEG-25 PABA**, summarizing key quantitative data and experimental methodologies for scientific professionals in drug development and dermatological research.

### Introduction

**PEG-25 PABA** (ethoxylated ethyl-4-aminobenzoate) is an organic ultraviolet (UV) B filter employed in cosmetic and sunscreen formulations. Its molecular structure, a derivative of para-aminobenzoic acid (PABA) modified with a polyethylene glycol (PEG) chain, is designed to enhance its solubility and cosmetic properties. A thorough understanding of its dermal absorption characteristics is paramount for assessing its safety and efficacy. This technical guide provides a comprehensive overview of the available scientific data on the percutaneous penetration of **PEG-25 PABA**, with a focus on quantitative analysis and the experimental protocols used in its evaluation.

The European Commission's Scientific Committee on Cosmetology (SCC), now the Scientific Committee on Consumer Safety (SCCS), has evaluated **PEG-25 PABA** and concluded that its use as a UV light absorber in cosmetic products at a maximum concentration of 10% is not expected to pose a health hazard.[1] The committee's assessment described the dermal absorption of this ingredient as "low to moderate."[1]

# **Quantitative Analysis of Dermal Absorption**



The systemic absorption of **PEG-25 PABA** has been quantified through in vivo human studies by monitoring its urinary excretion following topical application. A key study provides the most direct evidence of the extent of percutaneous penetration in humans.

Study Type	Subjects	Formulat ion	Applicati on Dose	Total Amount Excreted (Mean)	Percenta ge of Applied Dose Excreted	Time to Maximu m Excretio n Rate (Mean)	Referen ce
In vivo Human Study	3 Volunteer s	Sunscree n Cream	8% PEG- 25 PABA	Not explicitly stated	Not explicitly stated	~10-12 hours	[2][3]

Note: The full study did not explicitly state the total mean amount excreted or the percentage of the applied dose, however, the kinetics of urinary excretion were reported.

## **Experimental Protocols**

A detailed understanding of the methodologies employed in assessing the dermal absorption of **PEG-25 PABA** is crucial for the interpretation of the data and for designing future studies.

## **In Vivo Human Urinary Excretion Study**

This study aimed to determine the amount of **PEG-25 PABA** absorbed through the skin and excreted in the urine after a single topical application of a sunscreen formulation.

- 1. Subjects and Formulation:
- Three healthy human volunteers participated in the study.[2][3]
- A commercially available sunscreen cream containing 8% (w/w) PEG-25 PABA was used.[2]
   [3]
- 2. Application and Sample Collection:
- A specified amount of the sunscreen was applied to a defined area of the skin.

## Foundational & Exploratory



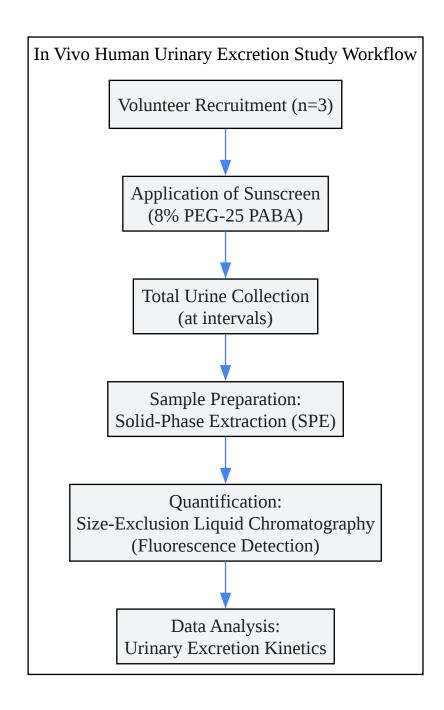


 Total urine was collected from each volunteer at predetermined intervals from the time of application until the concentration of PEG-25 PABA was no longer detectable.[2][3]

#### 3. Analytical Method:

- Sample Preparation: A solid-phase extraction (SPE) procedure was developed to isolate **PEG-25 PABA** from the urine matrix. This involved retaining the analyte on a silica-based cartridge and subsequently eluting it for clean-up.[2][3]
- Quantification: The concentration of PEG-25 PABA in the processed urine samples was determined using size-exclusion liquid chromatography (SEC) with fluorescence detection (excitation at 300 nm, emission at 350 nm).[2][3]
- Validation: The analytical method was validated for its accuracy, sensitivity, and reproducibility. The detection limit for PEG-25 PABA in urine was found to be 2.6 ng/mL.[2]
   [3]





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In Vivo Study Workflow for PEG-25 PABA

# In Vitro Percutaneous Absorption Assessment (General Methodology)

While specific in vitro studies for **PEG-25 PABA** were not detailed in the available documents, the SCCNFP has established basic criteria for such assessments of cosmetic ingredients. A



general workflow for an in vitro percutaneous absorption study is as follows:

#### 1. Skin Preparation:

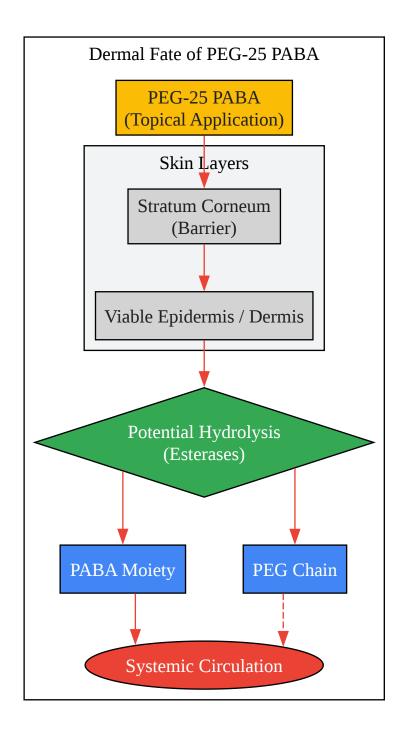
- Excised human or animal (e.g., pig) skin is used. The skin is typically dermatomed to a specific thickness.
- 2. Diffusion Cell Setup:
- The prepared skin membrane is mounted in a diffusion cell (e.g., Franz cell), separating a donor and a receptor chamber.
- The stratum corneum side of the skin faces the donor chamber.
- 3. Application of Test Substance:
- The formulation containing the test substance (e.g., PEG-25 PABA) is applied to the surface
  of the stratum corneum in the donor chamber.
- 4. Receptor Fluid and Sampling:
- The receptor chamber is filled with a fluid (e.g., saline, buffer) that is maintained at a constant temperature (typically 32°C) and continuously stirred.
- Samples are collected from the receptor fluid at various time points to determine the amount of the substance that has permeated through the skin.
- 5. Analysis:
- At the end of the experiment, the skin surface is washed to remove any unabsorbed formulation.
- The different layers of the skin (stratum corneum, epidermis, dermis) and the receptor fluid are analyzed to quantify the distribution of the test substance.

# **Signaling Pathways and Metabolic Considerations**



The dermal absorption of a substance is not merely a passive diffusion process but can also involve interactions with skin components and potential metabolism within the skin.

**PEG-25 PABA** is a composite molecule, and its behavior upon dermal application can be considered in terms of its constituent parts: the PABA moiety and the polyethylene glycol chain.



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#### Potential Dermal Fate of PEG-25 PABA

The ester linkage in **PEG-25 PABA** could potentially be subject to hydrolysis by esterases present in the skin, leading to the formation of the PABA moiety and the PEG chain. PABA itself is known to be absorbed through the skin and can undergo further metabolism, such as N-acetylation. The polyethylene glycol moiety, depending on its molecular weight, generally exhibits low dermal absorption. This potential for metabolism within the skin is an important consideration in the overall assessment of the systemic exposure to **PEG-25 PABA** and its derivatives.

### Conclusion

The available evidence indicates that the dermal absorption of **PEG-25 PABA** is low to moderate. Quantitative data from a human in vivo study, based on urinary excretion, supports the conclusion of limited systemic bioavailability following topical application. The established analytical methodologies provide a robust framework for the quantification of **PEG-25 PABA** in biological matrices, which is essential for pharmacokinetic and safety assessments. Understanding the potential for cutaneous metabolism is also a key factor in a comprehensive evaluation of this UV filter. Further research, particularly in vitro studies using standardized protocols, would be beneficial to further elucidate the permeation kinetics and skin retention of **PEG-25 PABA**.

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